molecular formula C18H16N6OS B2599193 4-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]thieno[3,2-d]pyrimidine CAS No. 2415516-71-9

4-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]thieno[3,2-d]pyrimidine

Katalognummer B2599193
CAS-Nummer: 2415516-71-9
Molekulargewicht: 364.43
InChI-Schlüssel: KNBKVFCQSJJPMQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]thieno[3,2-d]pyrimidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a heterocyclic chemical structure that contains a furan ring, pyridazine ring, piperazine ring, and a thieno[3,2-d]pyrimidine ring.

Wirkmechanismus

The mechanism of action of 4-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]thieno[3,2-d]pyrimidine involves its ability to inhibit various kinases. This compound binds to the ATP-binding site of kinases and prevents their activation, leading to the inhibition of downstream signaling pathways. This, in turn, results in the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]thieno[3,2-d]pyrimidine have been studied in various in vitro and in vivo models. This compound has been shown to exhibit potent anti-proliferative and pro-apoptotic effects in cancer cells. Additionally, it has been shown to reduce inflammation and pain in animal models of rheumatoid arthritis.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 4-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]thieno[3,2-d]pyrimidine in lab experiments include its potent inhibitory activity against various kinases, its ability to induce apoptosis in cancer cells, and its anti-inflammatory effects. However, the limitations of using this compound include its potential toxicity and its limited solubility in water.

Zukünftige Richtungen

There are several future directions for the research and development of 4-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]thieno[3,2-d]pyrimidine. These include:
1. Further investigation of its potential as a cancer therapeutic agent, including its efficacy in combination with other anti-cancer drugs.
2. Development of more efficient and cost-effective synthesis methods for this compound.
3. Study of its potential as a treatment for other inflammatory diseases.
4. Investigation of its potential as a kinase inhibitor in other biological pathways.
5. Study of its potential as a diagnostic tool for cancer detection.
In conclusion, 4-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]thieno[3,2-d]pyrimidine is a promising compound that has shown potential in various scientific research applications. Its potent inhibitory activity against various kinases and its anti-inflammatory effects make it a promising candidate for the development of cancer therapeutics and treatments for inflammatory diseases. Further research is needed to fully understand its mechanism of action and potential applications in other fields.

Synthesemethoden

The synthesis of 4-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]thieno[3,2-d]pyrimidine involves a multi-step process that includes the reaction of 2-amino-5-bromopyridazine with furan-2-carboxaldehyde, followed by the reaction of the resulting intermediate with 1-(2,2,2-trifluoroethyl)piperazine and thieno[3,2-d]pyrimidine-4-carbaldehyde. The final product is obtained through purification and isolation steps.

Wissenschaftliche Forschungsanwendungen

The scientific research application of 4-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]thieno[3,2-d]pyrimidine has been studied extensively in various fields. This compound has been shown to exhibit potent inhibitory activity against various kinases, including PI3Kα, mTOR, and DNA-PK. Therefore, it has been investigated as a potential cancer therapeutic agent. Additionally, this compound has been studied for its potential use in treating inflammatory diseases, such as rheumatoid arthritis.

Eigenschaften

IUPAC Name

4-[4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl]thieno[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6OS/c1-2-15(25-10-1)13-3-4-16(22-21-13)23-6-8-24(9-7-23)18-17-14(5-11-26-17)19-12-20-18/h1-5,10-12H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNBKVFCQSJJPMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CC=CO3)C4=NC=NC5=C4SC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.